(2,6-ジメトキシ-4-メチルフェニル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

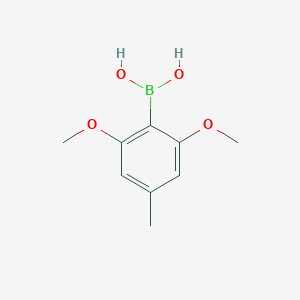

(2,6-Dimethoxy-4-methylphenyl)boronic acid is an organic compound with the molecular formula C9H13BO4 and a molecular weight of 196.01 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with a boronic acid functional group.

科学的研究の応用

(2,6-Dimethoxy-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Biology: Employed in the synthesis of biologically active molecules and probes for studying biological processes.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of organic materials, such as polymers and electronic materials.

作用機序

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling reaction to construct carbon-carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dimethoxy-4-methylphenyl)boronic acid Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,6-dimethoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of (2,6-Dimethoxy-4-methylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.

化学反応の分析

Types of Reactions

(2,6-Dimethoxy-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides, bis(pinacolato)diboron.

Conditions: Reactions are typically carried out in polar aprotic solvents like DMF or tetrahydrofuran (THF) at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

類似化合物との比較

Similar Compounds

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 2,4-Dimethoxyphenylboronic acid

Uniqueness

(2,6-Dimethoxy-4-methylphenyl)boronic acid is unique due to the presence of two methoxy groups and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This structural feature can provide distinct advantages in the synthesis of complex molecules compared to other boronic acids .

生物活性

(2,6-Dimethoxy-4-methylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound based on recent research findings.

(2,6-Dimethoxy-4-methylphenyl)boronic acid can be synthesized through various methods, including Suzuki coupling reactions, which involve the reaction of boronic acids with aryl halides. The stability and non-toxic nature of boronic acids make them suitable for medicinal applications. The compound's chemical structure allows it to interact with biological molecules effectively, enhancing its therapeutic potential.

Anticancer Activity

Research indicates that (2,6-Dimethoxy-4-methylphenyl)boronic acid exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds containing boronic acid groups can induce apoptosis in cancer cells by activating caspases and disrupting microtubule dynamics.

In a study evaluating the antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), it was found that compounds similar to (2,6-Dimethoxy-4-methylphenyl)boronic acid significantly reduced cell viability at concentrations as low as 10 µM. The mechanism involves the cleavage of poly(ADP-ribose) polymerase (PARP) and the downregulation of proliferating cell nuclear antigen (PCNA), which are critical for cell survival and proliferation .

Table 1: Antiproliferative Effects of Boronic Acids on Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| (2,6-Dimethoxy-4-methylphenyl)B | MCF-7 | 10 | 60 |

| (2,6-Dimethoxy-4-methylphenyl)B | K562 | 10 | 70 |

| B5 | PC-3 | 5 | 33 |

| B7 | L929 | 5 | 44 |

Antimicrobial Activity

In addition to its anticancer properties, (2,6-Dimethoxy-4-methylphenyl)boronic acid has demonstrated antimicrobial activity against various pathogens. Studies have reported that boronic acids can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones for these compounds ranged from 7 to 13 mm depending on the specific structure and concentration used .

Table 2: Antimicrobial Efficacy of Boronic Acids

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| (2,6-Dimethoxy-4-methylphenyl)B | Staphylococcus aureus | 10 |

| B5 | E. coli | 12 |

| B7 | MRSA | 9 |

The biological activity of (2,6-Dimethoxy-4-methylphenyl)boronic acid can be attributed to its ability to form reversible covalent bonds with diols in biological systems. This property allows it to interfere with various enzymatic processes and cellular signaling pathways:

- Apoptosis Induction : By activating caspases and PARP cleavage, it promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : The downregulation of PCNA affects DNA replication and repair mechanisms.

- Antibacterial Mechanism : Boronic acids may disrupt bacterial cell wall synthesis or function through interaction with essential enzymes.

Case Studies

Several case studies have highlighted the effectiveness of boronic acids in clinical settings:

- Bortezomib Analogs : Research into analogs of bortezomib has shown that modifications involving boronic acid groups can enhance their anticancer properties while reducing toxicity to healthy cells .

- Boron Neutron Capture Therapy (BNCT) : Boron compounds are being explored for their role in BNCT, where they selectively target tumor cells for neutron irradiation, leading to localized damage while sparing healthy tissue .

特性

IUPAC Name |

(2,6-dimethoxy-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5,11-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPCCSCZXRYUAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)C)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596655 |

Source

|

| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176528-19-1 |

Source

|

| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。